Mordant Yellow 10

Übersicht

Beschreibung

Synthesis Analysis

Mordant Yellow 10 (MY10) has been synthesized and characterized through various methods. A notable study on the synthesis and structural characterization of this compound-pillared magnesium-aluminum layered double hydroxides (MY10-LDH) utilized the anion exchange method. The study confirmed the successful intercalation of MY10 anions into the interlayer space of LDHs, characterized by X-ray diffraction (XRD) and Fourier Transform Infrared Spectroscopy (FTIR). This process highlighted the special intercalated structure of LDHs with an interlayer distance of 1.58 nm and characteristic absorption bands of azo form of MY10 anion, as well as the Mg–O and Al–O vibrations of LDH layers (Pu et al., 2008).

Molecular Structure Analysis

The molecular structure of MY10-LDH was further explored through quantum chemical methods, specifically density functional theory of quantum chemistry at the level of B3LYP/6-31G(d,p), optimizing the stable geometries of MY10 and MY10-LDH model molecules. This analysis determined that MY10 anions are inclined in the interlayer space of LDHs due to the gallery height being less than the size of MY10 anion (Pu et al., 2008).

Chemical Reactions and Properties

Research on the photo-oxidation of MY10 in aqueous dispersions of ferrihydrite and H2O2 under UV irradiation revealed the significant role of hydroxyl radicals (OH) generated through the catalytic decomposition of H2O2 by ferrihydrite in the oxidation of MY10. This study demonstrated that the degradation of MY10 could be significantly accelerated by UV irradiation, providing insights into the chemical reactivity and potential environmental degradation pathways of MY10 (Wang et al., 2010).

Physical Properties Analysis

The physical properties, specifically the intercalation and photostability, of MY10 were enhanced when intercalated into Zn-Al layered double hydroxides (LDH), as shown by various characterization techniques. This enhancement potentially broadens the application fields of MY10 dye (Tang et al., 2012).

Chemical Properties Analysis

The chemical properties and the interaction of MY10 with various substrates and conditions have been extensively studied. For example, the solubility of MY10 in supercritical CO2 was investigated, highlighting the potential for waterless dyeing techniques in textile manufacturing. This research is crucial for understanding the environmental impact and applications of MY10 in industries (Guzel† and Akgerman, 1999).

Wissenschaftliche Forschungsanwendungen

Degradation Pathways and Kinetics:

- MY10's mineralization and discoloration in dye systems were studied through advanced Fenton degradation processes, including the use of ultrasound (US). This research proposed a degradation pathway for azo dyes like MY10 and developed mathematical models for the process (Grčić, Vujević, & Koprivanac, 2010).

Photodegradation Studies:

- The photodegradation of MY10 in aqueous dispersions with various iron oxides and H2O2 under UV-light was examined. A mechanism for the heterogeneous photo-Fenton reaction involving MY10 was proposed (He, Tao, Ma, & Zhao, 2002).

- In another study, MY10's photodegradation in the presence of ferrihydrite and H2O2 under UV irradiation was investigated. This study found that hydroxyl radicals played a major role in MY10 oxidation (Wang, Zhao, Ma, Liu, & Wei, 2010).

Mordanting Methods and Dye Fastness:

- Various mordanting methods' effects on color characteristics and fastness properties, particularly light fastness, were evaluated. This included the study of mordants' influence on the dyeing of materials like wool with natural dyes, demonstrating the role of mordants like MY10 in textile dyeing (Shabbir et al., 2019).

Environmental Implications and Treatment Methods:

- Research on advanced oxidation processes (AOPs) in treating azo dye wastewater, including MY10, highlighted the efficiency of processes like Fenton, Fenton-like, and ozonation in degrading these dyes (Papić et al., 2006).

Wirkmechanismus

Target of Action

Mordant Yellow 10, also known as Acid Yellow 3, is primarily used as a dye in various industries . Its primary targets are the materials it is intended to color, such as textiles and food products . The dye binds to these materials, imparting a yellow color.

Mode of Action

The mode of action of this compound involves the formation of a complex with the target material. This is facilitated by the presence of sulfonate groups in the dye, which form ionic bonds with the target material . The dye’s large size and the presence of van der Waals attractions and hydrophobic bonding also contribute to its binding .

Biochemical Pathways

This compound is a type of azo dye, and its decolorization involves the reduction of the azo bond. This process is facilitated by certain bacterial enzymes . For instance, riboflavin significantly enhances the reduction of this compound by anaerobic granular sludge .

Pharmacokinetics

It is slightly soluble in water, methanol, and DMSO, especially when heated . These properties influence its distribution and elimination when used in various applications.

Result of Action

The primary result of this compound’s action is the imparting of a yellow color to the target material. This is achieved through the formation of a complex between the dye and the material, which is stable and resistant to washing and light exposure .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility and therefore its effectiveness can be affected by the temperature and the pH of the solution . Additionally, the presence of certain ions, such as copper and iron ions, can affect the color produced by the dye .

Safety and Hazards

Zukünftige Richtungen

The future directions for Mordant Yellow 10 involve its degradation. Biological methods have gained importance in the decolorization and degradation of dyes . These methods are eco-friendly and lead to complete decolorization . The mechanism of decolorization and degradation by several bacterial enzymes are being studied in detail . In silico studies such as molecular docking of bacterial enzymes with dyes can give a new insight into biological studies and provide an easy way to understand the interaction at the molecular level .

Eigenschaften

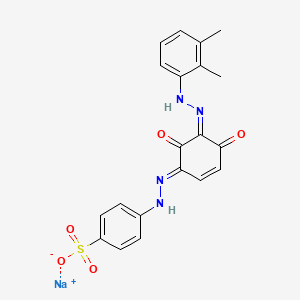

IUPAC Name |

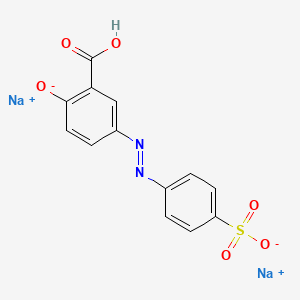

disodium;4-[(3-carboxy-4-oxidophenyl)diazenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O6S.2Na/c16-12-6-3-9(7-11(12)13(17)18)15-14-8-1-4-10(5-2-8)22(19,20)21;;/h1-7,16H,(H,17,18)(H,19,20,21);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVMULNVFDCUTD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)[O-])C(=O)O)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2Na2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064098 | |

| Record name | 2-Hydroxy-5-((4-sulfophenyl)azo)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6054-99-5 | |

| Record name | 2-Hydroxy-5-((4-sulfophenyl)azo)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006054995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-hydroxy-5-[2-(4-sulfophenyl)diazenyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxy-5-((4-sulfophenyl)azo)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 5-(p-sulphophenylazo)salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MORDANT YELLOW 10 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LV23DNR2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the molecular formula and weight of Mordant Yellow 10?

A1: this compound has the molecular formula C13H8N2Na2O6S and a molecular weight of 370.27 g/mol. []

Q2: Does this compound exhibit any notable spectroscopic properties?

A2: Yes, MY10 is characterized by strong absorption in the visible light range, specifically peaking around 430 nm. This property is attributed to its azo (-N=N-) group and is influenced by its protonation state. []

Q3: How does the pH of the solution affect the absorption spectrum of MY10?

A3: The pH significantly impacts MY10's absorption spectrum. In alkaline solutions, the deprotonated form dominates, exhibiting strong absorption in the visible range. As the pH decreases (towards acidic conditions), the dye becomes protonated, leading to a blue shift in the absorption spectrum and a decrease in absorption intensity in the visible region. []

Q4: Can this compound be used as a sensitizer in Dye-Sensitized Solar Cells (DSSCs)?

A4: While MY10 has been investigated for its potential in DSSCs, studies have shown relatively low photovoltaic conversion efficiencies, even when optimizing parameters like solvent, pH, and electrode preparation. This limitation is primarily attributed to weak optical absorption in the visible range for some forms of the dye. []

Q5: Can this compound interact with metal ions, and if so, what are the implications?

A5: Yes, MY10 can act as a chelating agent due to the presence of carboxyl, hydroxyl, and sulfonic groups in its structure. This characteristic enables its use in applications like the removal of metal ions (e.g., Fe3+) from solutions. [] For example, bleached wool loaded with MY10 has been explored as a stable chelating material for removing Fe3+ from solutions, highlighting its potential in wastewater treatment. []

Q6: What is the significance of the different binding configurations of MY10 with TiO2 in DSSCs?

A6: DFT studies reveal that MY10 can bind to TiO2 via its carboxyl, hydroxyl, and sulfonic groups in various configurations. The carboxyl group tends to bind in bidentate bridging modes, while the salicylate can bind in tridentate or bidentate fashions. The sulfonic group prefers tridentate binding. Understanding these binding modes is crucial for optimizing dye-TiO2 interactions and enhancing electron transfer processes in DSSCs. []

Q7: Is this compound considered an environmental pollutant, and why?

A7: Yes, MY10, like many other azo dyes, is considered an environmental pollutant due to its presence in industrial wastewater, primarily from textile manufacturing. Its release into water bodies is undesirable due to its color, toxicity, and potential for bioaccumulation. [, ]

Q8: How can this compound be removed or degraded from wastewater?

A8: Several methods have been investigated for MY10 removal from wastewater. Biological treatment using anaerobic granular sludge is promising, especially when combined with aerobic processes for complete mineralization. [, , ] Advanced Oxidation Processes (AOPs) such as ozonation, Fenton reactions, and photocatalysis using TiO2 or ferrihydrite have also shown efficacy in degrading MY10. [, , , , ]

Q9: What is the role of redox mediators in the biodegradation of MY10?

A9: Redox mediators like riboflavin [] and various forms of activated carbon, including carbon nanotubes, [, ] have proven effective in accelerating the biodegradation of MY10. These mediators facilitate electron transfer processes during the anaerobic reduction of the azo bond, a crucial step in the biodegradation pathway.

Q10: Does the formation environment of catalysts like ferrihydrite affect the degradation of MY10?

A10: Yes, the formation environment of ferrihydrite significantly influences its microstructure and, consequently, its photocatalytic activity towards MY10 degradation. [] Studies have shown that ferrihydrite formed at a constant neutral pH exhibits higher adsorption capacity for MY10 but lower degradation rates compared to those formed under varying pH conditions. [] This observation highlights the importance of controlling synthesis parameters for optimizing material properties and catalytic performance.

Q11: What analytical methods are typically employed to monitor the degradation of this compound?

A11: UV-Vis spectrophotometry is commonly used to monitor MY10 degradation by measuring the decrease in absorbance at its characteristic wavelength. High-Performance Liquid Chromatography (HPLC) can be used to identify and quantify MY10 and its degradation products. Total Organic Carbon (TOC) analysis helps determine the degree of mineralization achieved during treatment. [, , ]

Q12: Are there any computational chemistry studies focusing on this compound?

A12: Yes, Density Functional Theory (DFT) calculations have been used to study various aspects of MY10, including its electronic structure, optical properties, and interaction with TiO2 surfaces in DSSCs. [, ] These computational studies provide valuable insights into the molecular level details of MY10's behavior and inform the design of more efficient materials and processes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate](/img/structure/B1146715.png)

![(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B1146733.png)